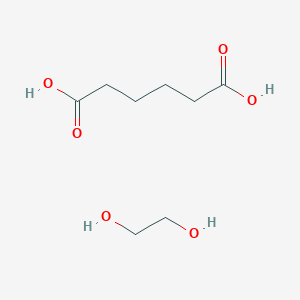

Hexanedioic acid, ester with 1,2-ethanediol

Description

Hexanedioic acid, ester with 1,2-ethanediol (CAS 64365-96-4), also known as polyethylene glycol adipate or poly(ethylene adipate), is a polyester synthesized via esterification of hexanedioic acid (adipic acid) with 1,2-ethanediol (ethylene glycol) . The reaction typically employs acid catalysts or immobilized lipases in non-polar solvents to drive equilibrium toward ester formation . Industrially, continuous processes with azeotropic distillation enhance yield by removing water .

Properties

IUPAC Name |

ethane-1,2-diol;hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.C2H6O2/c7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWBABZIGXEXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)O.C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37228-87-8, 24938-37-2, 68647-16-5 | |

| Record name | Hexanedioic acid, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37228-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipic acid-ethylene glycol copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24938-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-hydro-ω-hydroxy-, hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68647-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80214582 | |

| Record name | Hexanedioic acid, ester with 1,2-ethanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64365-96-4, 24938-37-2 | |

| Record name | Ethylene glycol adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64365-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanedioic acid, ester with 1,2-ethanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064365964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, polymer with 1,2-ethanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, ester with 1,2-ethanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80214582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanedioic acid, ester with 1,2-ethanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Parameters and Optimization

-

Catalysts : Sulfuric acid (), p-toluenesulfonic acid (), or methanesulfonic acid are employed at 0.5–2.0 wt% relative to adipic acid.

-

Temperature : 120–140°C under reflux to facilitate water removal.

-

Molar Ratio : A 1:1.2 molar ratio of adipic acid to ethylene glycol minimizes di-ester formation while achieving >85% conversion.

-

Byproduct Removal : Azeotropic distillation with toluene or cyclohexane enhances equilibrium displacement, increasing yields to 90–92%.

Table 1: Performance of Acid-Catalyzed Direct Esterification

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst Loading | 1.0–1.5 wt% | 90–92 | 95–97 |

| Reaction Time | 6–8 hours | 88–90 | 93–95 |

| Solvent (Toluene) | 20–30 vol% | 92 | 96 |

Industrial implementations often use continuous reactors with integrated distillation columns to maintain steady-state conditions.

Alkali-Catalyzed Transesterification

An alternative approach involves transesterification of dimethyl adipate with ethylene glycol, as detailed in patent CN101928225A. This method avoids water generation, simplifying purification:

Key Process Innovations

-

Catalyst : Solid alkali catalysts (e.g., KOH, NaOH) at 0.5–1.0 wt% enable easier separation and reuse.

-

Temperature : 90–100°C under vacuum (2 mmHg) to remove methanol, driving the reaction to >98% completion.

-

Molar Ratio : Dimethyl adipate to ethylene glycol at 1:2–2.5 ensures stoichiometric excess, reducing di-ester byproducts.

-

Recycling : Mother liquor from crystallization steps is reused, improving cumulative yields to 98%.

Table 2: Transesterification Efficiency Under Varied Conditions

| Condition | Yield (%) | Purity (%) | Catalyst Reuse Cycles |

|---|---|---|---|

| 90°C, 2 mmHg, 1:2 ratio | 82 | 99.0 | 3 |

| 100°C, 2 mmHg, 1:2.5 | 98 | 99.5 | 5 |

| With mother liquor recycle | 98 | 99.0 | 10 |

This method’s scalability is demonstrated in 2000L reactors, producing 525–627 kg batches with consistent purity.

Industrial-Scale Continuous Processes

Large-scale production prioritizes energy efficiency and throughput. Modern facilities employ:

-

Falling Film Reactors : Enhance heat transfer and reduce reaction time to 2–3 hours.

-

Reactive Distillation : Combines reaction and separation in a single unit, achieving 95% yield at 130°C.

-

Process Intensification : Microreactors with immobilized enzymes (e.g., lipases) enable solvent-free synthesis at 60°C, though scalability remains limited.

Table 3: Comparative Analysis of Industrial Methods

| Method | Throughput (kg/h) | Energy Use (kWh/kg) | Capital Cost ($M) |

|---|---|---|---|

| Batch Acid-Catalyzed | 50–100 | 12–15 | 1.2–1.8 |

| Continuous Transesterification | 200–300 | 8–10 | 2.5–3.0 |

| Reactive Distillation | 150–200 | 6–8 | 3.0–3.5 |

Purification and Quality Control

Crude products require crystallization or distillation:

-

Crystallization : Cooling the reaction mixture to 0–5°C in methanol yields 99% pure product.

-

Short-Path Distillation : Removes residual di-esters and unreacted monomers at 150°C and 0.1 mmHg.

Table 4: Purity Profiles Post-Purification

| Method | Adipic Acid (ppm) | Di-Ester (%) | Moisture (ppm) |

|---|---|---|---|

| Crystallization | <50 | <0.5 | <200 |

| Distillation | <10 | <0.1 | <50 |

Chemical Reactions Analysis

Types of Reactions: Hexanedioic acid, ester with 1,2-ethanediol, primarily undergoes hydrolysis and transesterification reactions.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to hexanedioic acid and 1,2-ethanediol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products:

Hydrolysis: Hexanedioic acid and 1,2-ethanediol.

Transesterification: New esters and alcohols depending on the reactants used.

Scientific Research Applications

Plasticizers

One of the primary applications of hexanedioic acid, ester with 1,2-ethanediol is as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of polyvinyl chloride (PVC) materials used in food packaging films and various other plastic products. Its effectiveness in lowering the glass transition temperature of polymers makes it a valuable additive in the flexible vinyl industry .

Polymer Production

The compound is instrumental in the synthesis of polyurethane polymers . It reacts with isocyanates to form urethane linkages, resulting in flexible and durable polymers suitable for various applications such as coatings, adhesives, and elastomers. The molecular weight and viscosity of the ester influence its processability during polymer production.

Biomedical Applications

Due to its biocompatibility, this compound is utilized in drug delivery systems . Its properties allow for controlled release mechanisms in pharmaceutical formulations. Additionally, it is explored for use in biodegradable polymers that can reduce environmental impact while maintaining functionality .

Case Study 1: Use in PVC Food Films

A study conducted on the use of hexanedioic acid esters in PVC food films demonstrated enhanced flexibility and mechanical properties compared to traditional plasticizers. The results indicated improved performance metrics such as tensile strength and elongation at break, making it a preferred choice for food packaging applications .

Case Study 2: Polyurethane Synthesis

Research on the synthesis of polyurethane elastomers using hexanedioic acid esters showed that varying the ratio of ester to isocyanate significantly influenced the final product's mechanical properties. The study found that optimal ratios resulted in materials with superior elasticity and tensile strength, suitable for automotive and construction applications.

Mechanism of Action

The mechanism of action of hexanedioic acid, ester with 1,2-ethanediol, involves its ability to form ester linkages, which are crucial in polymer formation. The ester bonds can undergo hydrolysis or transesterification, allowing for the modification and degradation of the polymer chains. This property is particularly useful in creating biodegradable materials.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

Hexanedioic acid, ester with 1,2-ethanediol, commonly referred to as adipic acid diethyl ester , is a compound formed through the esterification of hexanedioic acid (adipic acid) with ethylene glycol. This compound is significant in various industrial applications, particularly in the synthesis of polyurethanes and other polymers. The biological activity of this compound has been studied in different contexts, including its safety profile, potential therapeutic applications, and interactions with biological systems.

- Chemical Formula : C₈H₁₆O₆

- CAS Number : 126456-06-2

- Molecular Weight : 176.21 g/mol

The structure of this compound consists of two hydroxyl groups from ethylene glycol linked to a hexanedioic acid backbone. This configuration influences its solubility and reactivity in biological systems.

1. Toxicity and Safety Profile

Research indicates that hexanedioic acid derivatives exhibit low toxicity levels. In studies assessing the cytotoxic effects on various cell lines, the ester demonstrated minimal adverse effects. For instance:

- A study evaluated the cytotoxicity of hydrogel formulations containing adipic acid derivatives on retinal pigmented epithelium (RPE) cells and found no significant toxicity, suggesting its potential for biomedical applications .

- Another investigation into the biodegradation products of polyesters revealed that while some degradation products exhibited phytotoxicity, hexanedioic acid itself was not classified as highly toxic .

2. Potential Therapeutic Applications

Hexanedioic acid esters are being explored for their therapeutic potential due to their biochemical properties:

- Antimicrobial Activity : Some studies suggest that esters derived from adipic acid may possess antimicrobial properties, making them candidates for use in pharmaceuticals or as preservatives in food and cosmetics .

- Polymer Applications : The compound's role in synthesizing polyurethanes indicates its utility in developing materials with specific mechanical and chemical properties for medical devices .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Enzyme Interaction : The ester may modulate enzyme activity through competitive inhibition or substrate mimicry. Studies on similar compounds suggest that such interactions can influence metabolic pathways .

- Polymer Formation : The compound's polymerization properties allow it to form complex structures that can encapsulate drugs or act as scaffolds in tissue engineering .

Data Table: Summary of Biological Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Cytotoxicity on RPE cells | No significant toxicity observed; safe for biomedical applications |

| Study 2 | Antimicrobial properties | Potential antimicrobial activity; further research needed |

| Study 3 | Polymer synthesis | Effective in creating polyurethanes with desirable mechanical properties |

Case Study 1: Cytotoxicity Evaluation

A preliminary study assessed the cytotoxic effects of a hydrogel containing hexanedioic acid derivatives on RPE cells. The results indicated that the hydrogel was non-toxic over a three-week observation period, supporting its use in ocular applications.

Case Study 2: Antimicrobial Potential

In another study focusing on antimicrobial properties, hexanedioic acid esters were tested against common pathogens. The preliminary results showed effective inhibition of bacterial growth, warranting further investigation into its application as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for producing hexanedioic acid ester with 1,2-ethanediol, and how do reaction conditions influence polymer properties?

- Methodological Answer : The compound is typically synthesized via condensation polymerization between hexanedioic acid (adipic acid) and 1,2-ethanediol (ethylene glycol). Key parameters include stoichiometric ratios, catalyst selection (e.g., metal oxides or acids), and temperature control (120–200°C). For example, using pyridinium hydrobromide perbromide in aqueous conditions can facilitate esterification at room temperature . Polymer molecular weight and crystallinity are influenced by reaction duration and purification steps (e.g., vacuum drying to remove water/byproducts) .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this polyester?

- Methodological Answer :

- FTIR : Identify ester carbonyl (C=O) stretches at ~1720 cm⁻¹ and hydroxyl (-OH) peaks for residual monomers.

- NMR : Use ¹H and ¹³C NMR to confirm ester linkages (δ ~4.2 ppm for ethylene glycol protons, δ ~170 ppm for carbonyl carbons).

- GPC/SEC : Determine molecular weight distribution using polystyrene standards .

- DSC/TGA : Analyze thermal transitions (Tg, Tm) and degradation profiles to assess material stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data, such as conflicting biomarker identifications in VOC studies involving this compound?

- Methodological Answer : Discrepancies may arise from differences in sample sources (e.g., eccrine vs. apocrine glands) or bacterial interactions. For example, hexanedioic acid dimethyl ester was identified in underarm VOC studies but not in forehead samples due to gland-specific secretion pathways . To address this:

- Standardize sampling protocols (e.g., gland isolation, sterilization).

- Use tandem mass spectrometry (LC-MS/MS) with isotopic labeling to distinguish endogenous vs. exogenous compounds.

- Perform longitudinal studies to assess temporal variability in biomarker expression .

Q. What strategies are effective for using analog chemicals (e.g., 1,2-butanediol) to predict the physicochemical or toxicological properties of hexanedioic acid ester with 1,2-ethanediol?

- Methodological Answer : The U.S. EPA’s analog approach involves:

- Structural similarity : Compare functional groups (e.g., diol chain length) and hydrophobicity (logP).

- Data extrapolation : Use QSAR models to estimate properties like biodegradability or acute toxicity. For example, 1,2-butanediol (CAS 584-03-2) shares similar hydration and reactivity profiles, enabling predictions of solubility and metabolic pathways .

- Validate predictions with targeted in vitro assays (e.g., Ames test for mutagenicity) .

Q. What are the challenges in optimizing copolymerization with other monomers (e.g., terephthalic acid) to enhance material performance?

- Methodological Answer : Key challenges include:

- Monomer compatibility : Adjust reaction kinetics to balance reactivity ratios (e.g., hexanedioic acid vs. terephthalic acid in PETG synthesis).

- Phase separation : Mitigate via controlled cooling rates or block copolymer architectures.

- Mechanical properties : Use dynamic mechanical analysis (DMA) to correlate crosslinking density with tensile strength. For example, copolymers with 1,4-cyclohexanedimethanol exhibit improved thermal resistance .

Q. How can computational modeling improve the design of polymerization catalysts for this compound?

- Methodological Answer :

- DFT calculations : Simulate transition states to identify catalytic mechanisms (e.g., acid vs. base catalysis).

- Molecular dynamics (MD) : Model polymer chain growth and solvent interactions using force fields like OPLS-AA.

- Machine learning : Train models on reaction databases to predict optimal catalysts (e.g., metal-organic frameworks) and reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.